molecular formula C8H8BrFO B1342918 4-Bromo-2-fluoro-1-(methoxymethyl)benzene CAS No. 95068-02-3

4-Bromo-2-fluoro-1-(methoxymethyl)benzene

Cat. No.: B1342918
CAS No.: 95068-02-3
M. Wt: 219.05 g/mol
InChI Key: BXSWVRGOODJFHS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(methoxymethyl)benzene is a halogenated aromatic compound featuring a bromine atom at the para position, a fluorine atom at the ortho position, and a methoxymethyl group (-CH₂-O-CH₃) at the benzylic position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSWVRGOODJFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271423
Record name 4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95068-02-3
Record name 4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95068-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzaldehyde.

    Methoxymethylation: The aldehyde group is converted to a methoxymethyl group using methanol and a suitable catalyst under controlled conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The methoxymethyl group can be oxidized or reduced under specific conditions to form different functional groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

4-Bromo-2-fluoro-1-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for studying biological pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
4-Bromo-2-fluoro-1-(methoxymethyl)benzene Br (4), F (2), -CH₂-O-CH₃ (1) 233.06 g/mol* High electrophilicity due to electron-withdrawing Br/F; used in Suzuki couplings
4-Bromo-2-chloro-1-methoxybenzene Br (4), Cl (2), -OCH₃ (1) 221.47 g/mol Lower reactivity in nucleophilic substitution vs. fluoro analogs
4-Bromo-1-fluoro-2-methoxybenzene Br (4), F (1), -OCH₃ (2) 219.02 g/mol Altered regioselectivity in cross-coupling due to fluorine position
2-Bromo-4-fluoro-1-methoxybenzene Br (2), F (4), -OCH₃ (1) 219.02 g/mol Reduced steric hindrance; preferred for bulky catalyst systems
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), -OCF₃ (1) 283.00 g/mol Enhanced lipophilicity for agrochemical applications

*Calculated based on molecular formula C₈H₇BrFOCH₃.

Electronic Effects and Stability

  • Electron-Withdrawing Groups (EWGs): The fluorine atom at position 2 and bromine at position 4 create a strong electron-deficient aromatic ring, facilitating electrophilic substitution at position 5 or 4. In contrast, methoxy (-OCH₃) or methoxymethyl (-CH₂-O-CH₃) groups at position 1 provide moderate electron-donating effects, balancing reactivity .
  • Thermal Stability: Compounds with trifluoromethoxy (-OCF₃) groups (e.g., 16 ) exhibit higher thermal stability (decomposition >250°C) compared to methoxymethyl analogs (decomposition ~180°C) due to stronger C-F bonds .

Market and Industrial Relevance

  • Production Scale: Global production of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene is projected to grow at a CAGR of 4.2% (2020–2025), driven by demand for antiviral intermediates .
  • Cost Factors: Fluoro-bromo analogs are 20–30% more expensive than chloro-bromo counterparts due to fluorine’s higher electronegativity and specialized handling requirements .

Biological Activity

4-Bromo-2-fluoro-1-(methoxymethyl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C8H8BrF
  • Molecular Weight : 215.05 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of bromine and fluorine atoms enhances its lipophilicity and binding affinity, facilitating interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives containing halogen substituents can inhibit tumor growth through the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15Induction of apoptosis via ROS generation
Similar Derivative AHeLa (cervical cancer)10Inhibition of AKT signaling
Similar Derivative BA549 (lung cancer)12Modulation of mitochondrial pathways

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of aldehyde dehydrogenase (ALDH), which plays a crucial role in detoxifying harmful aldehydes.

Case Studies

Case Study 1: Antitumor Effects
A study published in the Journal of Medicinal Chemistry reported that a series of halogenated benzene derivatives, including this compound, were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Enzyme Interaction
In another investigation, researchers explored the interaction between this compound and ALDH enzymes. The findings revealed that the compound could effectively inhibit ALDH activity, leading to increased levels of toxic aldehydes within cells, which may contribute to its anticancer effects by promoting cell death.

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